环孢素A衍生物1

描述

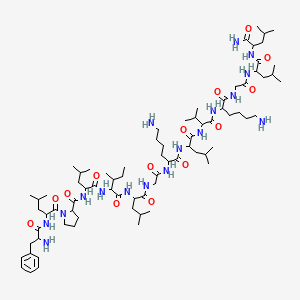

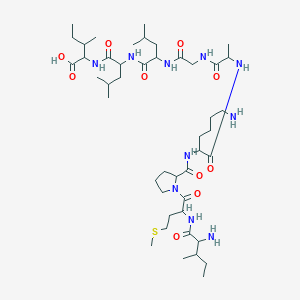

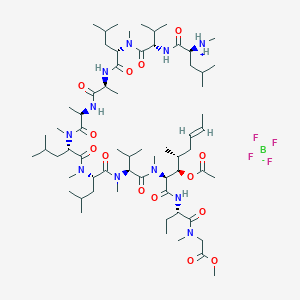

Cyclosporin A-Derivative 1 is a crystalline intermediate derived from the opening of cyclosporin A . Cyclosporin A is an immunosuppressive agent which can bind to the cyclophilin and inhibit calcineurin .

Synthesis Analysis

Cyclosporin A and its analogues are produced as secondary fungal metabolites by Cylindrocarpon lucidum Booth and Tolypocladium inflatum Gams . Minor variations of the structure of amino acid 11 can reduce the immunosuppressive activity of cyclosporine analogues .Molecular Structure Analysis

Cyclosporin A is a cyclic undecapeptide, and its structure was established by chemical degradation together with an X-ray crystallographic analysis of an iodo derivative . The structure of cyclosporin A involves interactions with its lymphocyte receptor and includes amino acids 1, 2, 3, and 11 .Chemical Reactions Analysis

The reaction involved in phase I metabolism of cyclosporin includes hydroxylation, demethylation, as well as oxidation and cyclization at amino acid 1 .科学研究应用

免疫调节特性

环孢素A是一种环状肽,已被确认为一种新型的抗淋巴细胞剂,证明了其在小鼠、大鼠和豚鼠中抑制各种免疫反应的有效性。它对T细胞的选择性作用已被强调,提供了其作为免疫调节药物的潜力的见解(Borel等,1977)。

T淋巴细胞中的作用机制

研究表明,环孢素A的作用机制涉及它与钙调蛋白的相互作用,钙调蛋白是细胞功能中的关键蛋白。这种相互作用似乎抑制T淋巴细胞活化的早期阶段,为其免疫抑制作用提供了一条途径(Colombani等,1985)。

生物合成见解

已经报道了对白僵菌生产环孢素A的生物合成进行的全面研究。环孢素合成酶的编码区包含一个45.8 kb的开放阅读框,编码一个负责环孢素合成的多功能酶。这一发现为其分子生产提供了深刻的理解(Weber等,1994)。

自身免疫疾病治疗

从真菌中提取的环孢素A被探索用于治疗自身免疫性疾病和器官移植排斥。该药物的免疫抑制机制及其在风湿病中的相关性尤为突出(Lemley & Katz,1988)。

蛋白酶体活性抑制

研究表明,环孢素A作为蛋白酶体活性的非竞争性抑制剂并防止NF‐κB激活。这表明它在抑制炎症反应中的作用及其在治疗与NF‐κB介导通路相关的疾病中的潜在用途(Meyer等,1997)。

耐药性修改

环孢素A被认为可以改变人和啮齿动物细胞中的多重耐药性。它与细胞蛋白(如亲环素)的相互作用以及对药物积累和膜效应的影响表明其在克服耐药性方面的潜力,尤其是在癌症治疗中(Twentyman,1992)。

预防脑型疟疾

研究表明,环孢素A可以预防小鼠脑型疟疾的神经并发症,表明其在疟疾管理中的潜在治疗应用(Grau等,1987)。

口服纳米颗粒制剂

已经探索了用于环孢素口服给药的纳米脂质体的开发。本研究重点是提高其口服生物利用度,这是其免疫抑制应用的重大进展(Bekerman等,2004)。

作用机制

Cyclosporin A is a calcineurin inhibitor that inhibits T cell activation . Its binding to the receptor cyclophilin-1 inside cells produces a complex known as cyclosporine-cyclophilin. This complex subsequently inhibits calcineurin, which in turn stops the dephosphorylation as well as the activation of the nuclear factor of activated T-cells (NF-AT), a family of transcription factors .

安全和危害

未来方向

Inhibitors of cyclosporin A, including cyclosporin A and its derivatives, are poised to enhance our comprehension of the molecular mechanisms that underpin inflammatory diseases and cancers associated with cyclosporin A . This advancement will aid in the development of innovative pharmaceutical treatments in the future .

属性

IUPAC Name |

[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(E,2S,3R,4R)-3-acetyloxy-1-[[(2S)-1-[(2-methoxy-2-oxoethyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxooct-6-en-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H117N11O14.BF4/c1-27-29-30-42(15)55(90-45(18)77)54(59(82)69-46(28-2)61(84)71(20)35-51(78)89-26)76(25)65(88)53(41(13)14)75(24)63(86)50(34-39(9)10)74(23)62(85)49(33-38(7)8)73(22)60(83)44(17)68-56(79)43(16)67-58(81)48(32-37(5)6)72(21)64(87)52(40(11)12)70-57(80)47(66-19)31-36(3)4;2-1(3,4)5/h27,29,36-44,46-50,52-55,66H,28,30-35H2,1-26H3,(H,67,81)(H,68,79)(H,69,82)(H,70,80);/q;-1/p+1/b29-27+;/t42-,43+,44-,46+,47+,48+,49+,50+,52+,53+,54+,55-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTLCJIIBWDVIF-IYMFIMPZSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)[NH2+]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)[NH2+]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H118BF4N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。